molecular formula C18H23N5O3S B2822928 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097898-88-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2822928
M. Wt: 389.47
InChI Key: ZRZBQCQEAAQELP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a piperazine ring . Pyrazole is a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . Thiophene is a five-membered aromatic ring with one sulfur atom. Piperazine is a six-membered ring containing two nitrogen atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, pyrazole derivatives have been synthesized through reactions involving hydrazide .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, synthesized through the condensation of carboxamide with aromatic aldehydes, were evaluated for their anticancer and anti-5-lipoxygenase activities. The compounds showed promising cytotoxicity against HCT-116 and MCF-7 cell lines, as well as inhibition of 5-lipoxygenase, indicating potential for therapeutic applications in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Molecular Structure Analysis

The synthesis of a specific compound related to the pyrazole and thiophene families demonstrated the ability to crystallize in a triclinic crystal system. The study provided detailed insights into the molecular and crystal structure, contributing to a deeper understanding of the compound's properties (Prabhuswamy et al., 2016).

Anticancer Agents

Research into novel dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives highlighted their synthesis from benzo[d] [1,3,6] oxadiazepine and their evaluation as anticancer agents. Some derivatives displayed cytotoxic activity, suggesting their potential as therapeutic agents in cancer treatment (Abu‐Hashem & Aly, 2017).

Novel Isoxazolines and Isoxazoles Synthesis

The creation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via [3+2] cycloaddition was explored, showcasing the compound's versatility in generating new pharmacologically relevant structures (Rahmouni et al., 2014).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-4-21-6-7-22(17(25)16(21)24)18(26)19-10-15(14-5-8-27-11-14)23-13(3)9-12(2)20-23/h5,8-9,11,15H,4,6-7,10H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZBQCQEAAQELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

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